2,2'-Methylenebis[4,6-dicyclopentylphenol]
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Overview
Description
2,2’-Methylenebis[4,6-dicyclopentylphenol] is a chemical compound with the molecular formula C33H44O2 and a molecular weight of 472.7 g/mol . It is known for its unique structure, which includes two phenolic groups connected by a methylene bridge, each substituted with cyclopentyl groups at the 4 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4,6-dicyclopentylphenol] typically involves the reaction of 4,6-dicyclopentylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:
Temperature: 130-160°C
Catalysts: Acidic or basic catalysts
Solvents: Aromatic hydrocarbons
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves:
Reactants: 4,6-dicyclopentylphenol and formaldehyde
Reaction Conditions: Heating to 130-160°C, followed by dehydration and further heating to 160-190°C
Purification: Neutralization, alcohol precipitation, filtration, and drying
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4,6-dicyclopentylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2,2’-Methylenebis[4,6-dicyclopentylphenol] has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[4,6-dicyclopentylphenol] involves its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage . The compound interacts with molecular targets such as reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4,6-di-tert-butylphenol)
- 2,2’-Methylenebis(4-ethyl-6-methylphenol)
Uniqueness
2,2’-Methylenebis[4,6-dicyclopentylphenol] is unique due to its specific substitution pattern with cyclopentyl groups, which imparts distinct steric and electronic properties. This uniqueness enhances its stability and effectiveness as an antioxidant compared to other similar compounds .
Properties
CAS No. |
93803-62-4 |
---|---|
Molecular Formula |
C33H44O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2,4-dicyclopentyl-6-[(3,5-dicyclopentyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H44O2/c34-32-28(17-26(22-9-1-2-10-22)20-30(32)24-13-5-6-14-24)19-29-18-27(23-11-3-4-12-23)21-31(33(29)35)25-15-7-8-16-25/h17-18,20-25,34-35H,1-16,19H2 |
InChI Key |
NINOVOIDPXKQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)O)CC4=C(C(=CC(=C4)C5CCCC5)C6CCCC6)O |
Origin of Product |
United States |
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